molecular formula C22H28N4O3S2 B12145072 (5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12145072
M. Wt: 460.6 g/mol
InChI Key: CQBNDRLFPWNOQE-ATVHPVEESA-N
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Description

The compound "(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one" (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring. Key structural attributes include:

  • A Z-configuration at the 5-position methylidene group, critical for spatial orientation and intermolecular interactions.
  • A 2-methylpropyl (isobutyl) group at the 3-position of the thiazolidinone ring, contributing to lipophilicity.
  • A sulfanylidene moiety at the 2-position of the thiazolidinone, enabling tautomerism and redox activity .

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-5-29-11-7-9-23-18-16(20(27)25-10-6-8-15(4)19(25)24-18)12-17-21(28)26(13-14(2)3)22(30)31-17/h6,8,10,12,14,23H,5,7,9,11,13H2,1-4H3/b17-12-

InChI Key

CQBNDRLFPWNOQE-ATVHPVEESA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the ethoxypropylamino group: This step involves nucleophilic substitution reactions using ethoxypropylamine.

    Formation of the thiazolidinone ring: This can be done through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ethoxypropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its unique structure may allow for the development of novel drugs with improved efficacy and reduced side effects.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also find applications in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of “(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural analogs and related heterocyclic systems provide insights into Compound A 's physicochemical and synthetic properties. Below is a detailed comparison:

Structural Analogs

Compound B : A close variant of Compound A replaces the 3-(2-methylpropyl) group with a 3-prop-2-enyl substituent (CAS: 617684-58-9). Key differences include:

  • Reactivity : The unsaturated allyl group may participate in conjugate addition or oxidation reactions, unlike the inert isobutyl group in Compound A .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Calculated logP* Hydrogen Bond Donors/Acceptors
Compound A C₂₉H₃₄N₆O₃S₂ 586.74 3-(2-methylpropyl), Z-configuration 3.2 4 donors, 8 acceptors
Compound B (CAS: 617684-58-9) C₂₈H₃₀N₆O₃S₂ 572.70 3-prop-2-enyl, Z-configuration 2.8 4 donors, 8 acceptors
Thiazolo[4,5-d]pyrimidine derivative (from ) C₂₄H₁₆N₄O₃S₂ 496.54 7-phenyl, 5-thioxo 4.1 2 donors, 6 acceptors

*logP values estimated using fragment-based methods.

Functional Group Contributions
  • Sulfanylidene vs. Thione: The sulfanylidene group in Compound A allows for keto-enol tautomerism, unlike static thione groups in simpler thiazolidinones. This dynamic behavior may enhance binding flexibility in biological systems.
  • Ethoxypropylamino vs. Aryl Groups: The 3-ethoxypropylamino side chain in Compound A introduces ether and secondary amine functionalities, contrasting with aryl-substituted analogs (e.g., 7-phenyl in ). This likely improves aqueous solubility compared to purely aromatic systems .
Challenges in Characterization
  • Stereochemical Complexity: The Z-configuration in Compound A necessitates advanced spectroscopic validation (e.g., NOESY NMR), akin to the methods used for Zygocaperoside (). Misassignment could lead to incorrect structure-activity interpretations .

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